(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
Overview
Description
The compound is a complex organic molecule with several functional groups. The “(E)-but-2-enedioic acid” part suggests the presence of a trans double bond (E configuration) in a four-carbon chain (but-) with a carboxylic acid group (-dioic acid) at the second carbon . The “3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide” part is more complex and suggests the presence of a benzothiepin ring (a type of heterocyclic compound), a piperazine ring (a type of organic compound containing a six-membered ring with two nitrogen atoms), and a propanimidamide group (a type of organic compound containing a propyl group attached to an imidamide group).
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The E configuration in the but-2-enedioic acid part indicates that the higher priority groups on each carbon atom of the double bond are on opposite sides . The presence of a benzothiepin ring and a piperazine ring would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the carboxylic acid group in but-2-enedioic acid is typically reactive and can undergo reactions such as esterification and amide formation . The benzothiepin and piperazine rings may also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties would be determined by the compound’s molecular structure and functional groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4OS.2C4H4O4/c22-14-1-4-18-13(9-14)10-17(16-3-2-15(23)11-19(16)29-18)27-8-7-26(12-21(27)28)6-5-20(24)25;2*5-3(6)1-2-4(7)8/h1-4,9,11,17,21,28H,5-8,10,12H2,(H3,24,25);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZHGDLENZZNPM-LVEZLNDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCC(=N)N)O)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CC(N(C1)C2C3=C(SC4=C(C2)C=C(C=C4)Cl)C=C(C=C3)F)O)CCC(=N)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClFN4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104821-45-6 | |
Record name | 1-Piperazinepropanimidamide, 4-(2-chloro-10,11-dihydro-7-fluorodibenzo(b,f)thiepin-10-yl)-N-hydroxy-, (Z)-2-butenedioate, hydrate (2:4:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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